molecular formula C12H10BrNO B1340178 3-Bromo-5-(4-methoxyphenyl)pyridine CAS No. 452972-07-5

3-Bromo-5-(4-methoxyphenyl)pyridine

Cat. No. B1340178
M. Wt: 264.12 g/mol
InChI Key: NMABCNUNSGFELM-UHFFFAOYSA-N
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Description

The compound "3-Bromo-5-(4-methoxyphenyl)pyridine" is a brominated pyridine derivative with a methoxyphenyl substituent. This type of compound is of interest due to its potential applications in the synthesis of complex molecules, including pharmaceuticals and materials with specific luminescent properties. The presence of the bromo and methoxyphenyl groups on the pyridine ring can influence the reactivity and interaction of the molecule with other chemical species, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can involve various strategies, including palladium-catalyzed cross-coupling reactions, as seen in the synthesis of cyclopalladated 2-(4-bromophenyl)pyridine complexes . These methods can potentially be adapted for the synthesis of "3-Bromo-5-(4-methoxyphenyl)pyridine" by choosing appropriate starting materials and reaction conditions. Additionally, the Suzuki coupling reaction is a common method for creating carbon-carbon bonds, which could be employed to introduce the 4-methoxyphenyl group onto a bromopyridine precursor .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be determined using X-ray diffraction, as demonstrated in the crystal structure analysis of related compounds . These analyses reveal the planarity of the pyridine moiety and the orientation of substituents, which can affect the compound's physical properties and reactivity. For "3-Bromo-5-(4-methoxyphenyl)pyridine," one would expect similar structural features, such as the dihedral angles between substituents and the pyridine ring, to be significant.

Chemical Reactions Analysis

Brominated pyridine compounds can participate in various chemical reactions, including coupling reactions and transformations. For instance, the cyclometalated Pd(II) and Ir(III) complexes derived from bromophenylpyridine have been applied in oxidation/Suzuki coupling reactions . Moreover, the reactivity of the methoxyphenyl group in transformations and rearrangements has been studied, indicating that the presence of this group can lead to the formation of different heterocyclic structures . These findings suggest that "3-Bromo-5-(4-methoxyphenyl)pyridine" could also undergo similar reactions, potentially leading to a diverse array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. For example, the luminescent properties of cyclometalated complexes suggest that "3-Bromo-5-(4-methoxyphenyl)pyridine" may also exhibit interesting optical properties under UV irradiation . The crystal packing and hydrogen bonding patterns observed in related compounds provide insights into the solid-state properties, such as stability and solubility . These properties are crucial for the practical application of the compound in various fields.

Scientific Research Applications

Organoselenium and DMAP Co-catalysis

A study by Verma et al. (2016) utilized a catalytic system comprising bis(4-methoxyphenyl)selenide for the synthesis of medium-sized bromo/iodo lactones and bromooxepanes. This work highlights the use of 4-methoxyphenyl derivatives in regioselective synthesis, demonstrating their potential in organic synthesis and catalysis (Verma et al., 2016).

Corrosion Inhibition

Saady et al. (2020) investigated the adsorption and inhibitory effect of a pyridine derivative, specifically 6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b] pyridine (PIP), on mild steel corrosion. This study underscores the role of such compounds in corrosion protection, indicating their potential in industrial applications (Saady et al., 2020).

Photophysicochemical Properties

Öncül et al. (2021) synthesized zinc(II) phthalocyanine with benzenesulfonamide derivative substituents, including a 4-methoxyphenyl derivative. Their research focused on the spectroscopic, photophysical, and photochemical properties of these compounds, emphasizing their applications in photocatalysis and possibly in photodynamic therapy (Öncül et al., 2021).

Insecticidal Applications

Research by Bakhite et al. (2014) on pyridine derivatives, including compounds with a 4-methoxyphenyl group, demonstrated significant insecticidal activity. This study reveals the potential use of such compounds in developing new insecticides (Bakhite et al., 2014).

Novel Derivatives Synthesis

Khalafy et al. (2002) explored the synthesis of novel pyridine-based derivatives, indicating the versatility of 4-methoxyphenyl derivatives in creating diverse organic compounds. This work contributes to the broad field of synthetic organic chemistry (Khalafy et al., 2002)

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-bromo-5-(4-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-15-12-4-2-9(3-5-12)10-6-11(13)8-14-7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMABCNUNSGFELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476868
Record name 3-Bromo-5-(4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(4-methoxyphenyl)pyridine

CAS RN

452972-07-5
Record name 3-Bromo-5-(4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,5-dibromopyridine (Sigma-Aldrich, St. Louis, USA) (1 eq, 8.4 mmol, 2 g) and 4-methoxy-phenylboronic acid (Sigma-Aldrich, St. Louis, USA) (1 eq, 8.4 mmol, 1.30 g) in MeCN (12 ml), Na2CO3 (2 eq, 16.7 mmol, 1.79 g) and Pd(PPh3)4 (0.04 eq, 0.334 mmol, 398 mg) are added. The mixture is heated using microwave radiation at 140° C. for 10 min. The solvents are evaporated, the residue is taken up in aqueous NaOH solution (1 M) and extracted with DCM. The organic layer is washed with brine, dried over MgSO4, filtered, and concentrated in vacuo. Purification by column chromatography (hexane/EtOAc) yields the title compound; [M+H]+=264/266.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
398 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Heinz, D Djukanovic, F Siemens, M Idriess… - Synthesis, 2021 - thieme-connect.com
The treatment of 3-halopyridines (Cl, Br) bearing an R-substituent in position 2 (R = OEt, NEt 2 , N-piperidyl, or SEt) or in position 5 (R = OMe, OEt, SEt, NMe 2 , NEt 2 , or aryl) with …
U Jacquemard, N Dias, A Lansiaux, C Bailly… - Bioorganic & medicinal …, 2008 - Elsevier
We here report the synthesis and biological evaluation of new 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine designed as potential CDK inhibitors. Indole, 5-…

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